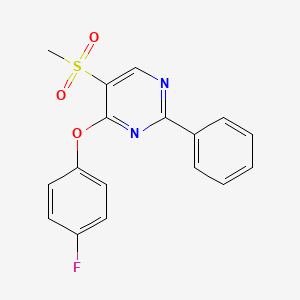

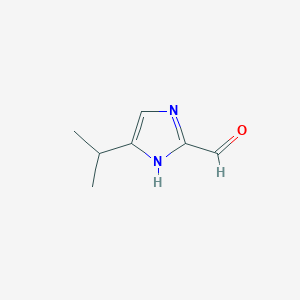

![molecular formula C8H8ClN3O B2560012 2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 137540-94-4](/img/structure/B2560012.png)

2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .Molecular Structure Analysis

The molecular structure and vibrational spectra of a new triazolopyridine derivative (1,2,4-triazolo[4,3-a]pyridin-3-amine) were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Chemical Reactions Analysis

The chemical reactions of [1,2,4]triazolo[4,3-a]pyridines involve a palladium-catalyzed addition of hydrazides to 2-chloropyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of a new triazolopyridine derivative (1,2,4-triazolo[4,3-a]pyridin-3-amine) were described in a paper . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 .Wissenschaftliche Forschungsanwendungen

Medicine: Potential c-Met Kinase Inhibitors

This compound has been explored for its potential as a c-Met kinase inhibitor, which is significant in the treatment of various cancers. Derivatives of triazolopyridine, such as those bearing a 4-oxo-pyridazinone moiety, have shown promising IC50 values against cancer cell lines like A549, MCF-7, and HeLa . These findings suggest that the compound could be developed into a potent anti-tumor agent with the ability to inhibit c-Met kinase at the nanomolar level.

Agriculture: Catalytic Activity

In the agricultural sector, the compound’s derivatives have been utilized to catalyze the Suzuki–Miyaura cross-coupling . This reaction is crucial for creating complex organic compounds, including those used in agricultural chemicals. The catalytic properties of these derivatives could lead to more efficient synthesis of pesticides or herbicides.

Material Science: Semiconductor Properties

The compound’s framework has been incorporated into materials that exhibit semiconducting properties . These materials are valuable for their potential use in electronic devices. The compound’s derivatives could contribute to the development of new materials with specific electronic properties, such as blue-emitting materials for display technologies .

Environmental Science: Luminescent Properties

Derivatives of this compound have been studied for their luminescent properties, which could have applications in environmental sensing and monitoring . The ability to emit light upon stimulation makes these compounds candidates for use in sensors that detect environmental pollutants or changes in conditions.

Biochemistry: Enzyme Inhibition

In biochemistry, the compound has been investigated for its role in enzyme inhibition . Enzyme inhibitors are crucial for understanding biochemical pathways and can lead to the development of drugs that target specific metabolic processes.

Pharmacology: Drug Development

The pharmacological applications of this compound are linked to its potential in drug development, particularly as a kinase inhibitor . Kinase inhibitors are a class of drugs that can treat diseases by regulating specific cellular processes. The compound’s ability to inhibit c-Met kinase suggests it could be a valuable asset in creating new therapies for diseases driven by kinase dysregulation.

Zukünftige Richtungen

The future directions of the research on “2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” could involve further exploration of the [1,2,4]triazolo[4,3-a]pyridine scaffold, given its underexploited status among the heme binding moieties . Additionally, the compound’s potential as an IDO1 inhibitor suggests possible applications in cancer immunotherapy .

Eigenschaften

IUPAC Name |

2-(2-chloroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12/h1-3,5H,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQKZFOAABYLAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(C(=O)N2C=C1)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

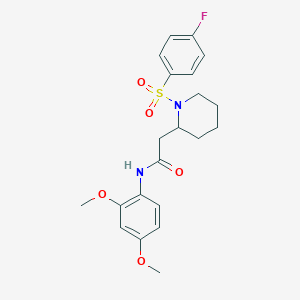

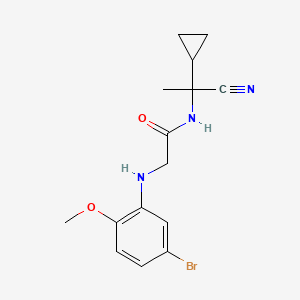

![2-Chloro-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]acetamide](/img/structure/B2559937.png)

![[4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride](/img/structure/B2559942.png)

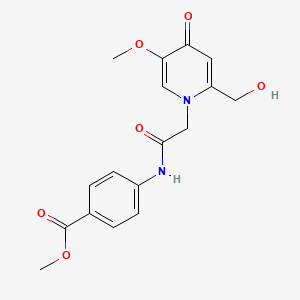

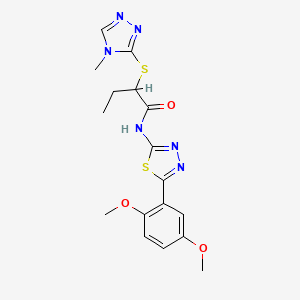

![4-[[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]methyl]benzonitrile](/img/structure/B2559944.png)

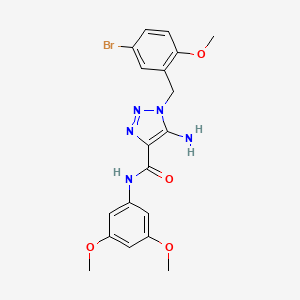

![5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid](/img/structure/B2559945.png)

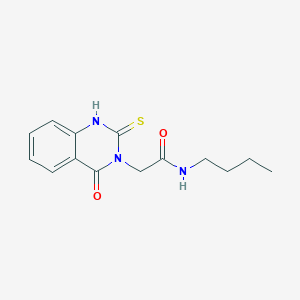

![N-[5-Cyclopropyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2559948.png)

![N-(2-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559952.png)